3-Iodo-5-(trifluoromethyl)pyridine
Overview
Description
3-Iodo-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It features a pyridine ring substituted with an iodine atom at the 3-position and a trifluoromethyl group at the 5-position. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .
Mode of Action
Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It is known that trifluoromethylpyridines have applications in the agrochemical industry, suggesting they may have effects on pest organisms .
Biochemical Analysis
Biochemical Properties
3-Iodo-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group and iodine atom contribute to its reactivity and binding affinity. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, this compound can form hydrogen bonds and halogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways involved in cell proliferation, apoptosis, and differentiation . Moreover, this compound has been reported to impact gene expression by binding to transcription factors and modifying their activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound can bind to the active sites of enzymes, blocking substrate access and preventing catalytic activity . This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function . The compound’s ability to form halogen bonds with biomolecules also plays a crucial role in its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation rates, and metabolic activity . These temporal effects are crucial for determining the compound’s suitability for various applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic potential . At higher doses, it can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dosage range triggers significant physiological changes. Understanding the dosage effects is essential for determining the safe and effective use of this compound in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . These metabolic transformations can affect the compound’s pharmacokinetics and pharmacodynamics. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the iodination of 5-(trifluoromethyl)pyridine. The process can be summarized as follows:
Starting Material: 5-(trifluoromethyl)pyridine.
Reagent: Iodine (I2) or an iodine source such as N-iodosuccinimide (NIS).
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under appropriate conditions, although these reactions are less common for this specific compound.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF, DMSO), and elevated temperatures.
Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., potassium phosphate), and solvents (e.g., toluene, ethanol).
Major Products
Substitution Reactions: Products include 3-substituted-5-(trifluoromethyl)pyridines with various functional groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-Iodo-5-(trifluoromethyl)pyridine has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated and fluorinated molecules.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-5-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Bromo-5-(trifluoromethyl)pyridine: Similar structure but with a bromine atom instead of an iodine atom.
3-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
3-Iodo-5-(trifluoromethyl)pyridine is unique due to the combination of the highly electronegative trifluoromethyl group and the large, polarizable iodine atom. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution and coupling reactions, and unique interactions in biological systems.
Properties
IUPAC Name |
3-iodo-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-6(8,9)4-1-5(10)3-11-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVVTJSZBKCGRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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